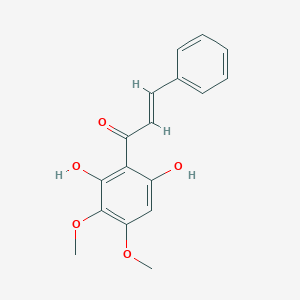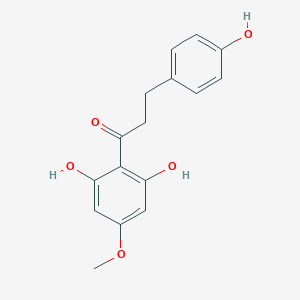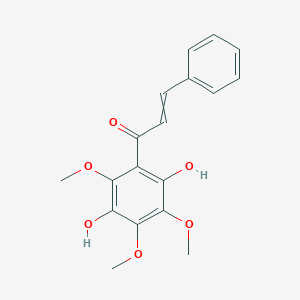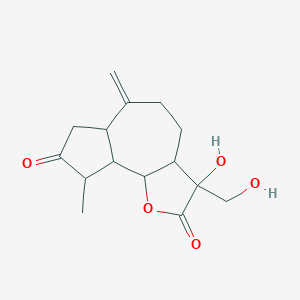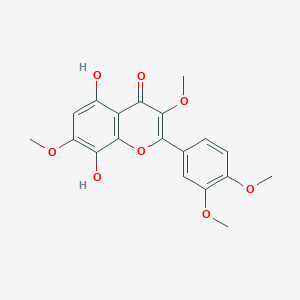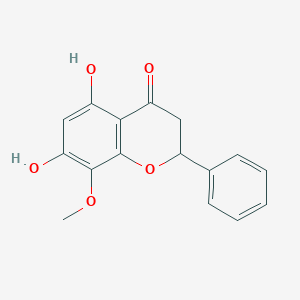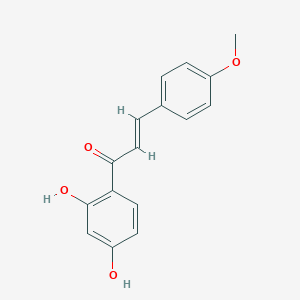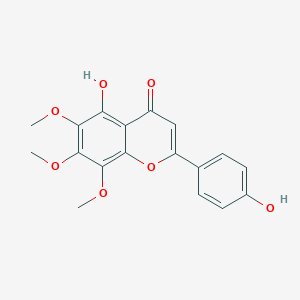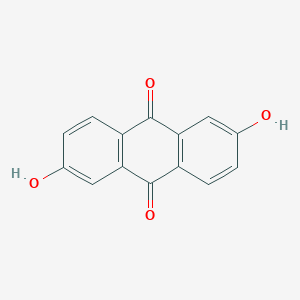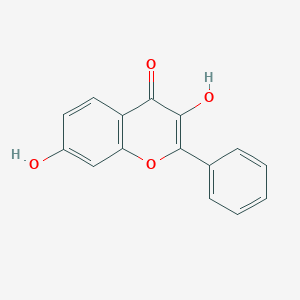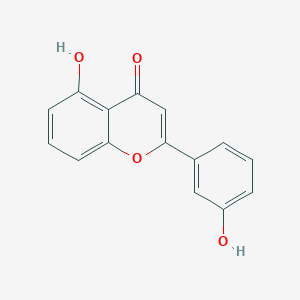
4,4'-Dimethoxychalcone
Overview
Description
4,4’-Dimethoxychalcone is a naturally occurring flavonoid compound found in various plants, including Angelica keiskei. It is known for its diverse biological activities, including anti-aging, anti-inflammatory, and antioxidant properties . The compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of science and medicine.
Mechanism of Action
Target of Action
The primary target of 4,4’-Dimethoxychalcone (DMC) is Ferrochelatase (FECH) . FECH is a key enzyme involved in heme biosynthesis and is found to be upregulated in multiple senescent cell models . DMC can influence the level of ferrous ions in cells by binding to FECH .
Mode of Action
DMC interacts with its target, FECH, and inhibits it . This inhibition leads to the activation of ferritinophagy, a process that degrades ferritin, the primary iron storage protein in mammalian cells . This results in an increase in the labile iron pool within the cell .
Biochemical Pathways
DMC affects the autophagy pathway, a cellular process involved in the degradation and recycling of cellular components . DMC induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . This autophagy is crucial for the lifespan extension effects of DMC in yeast, worms, flies, and for cardioprotection in mice .
Pharmacokinetics
It is known that dmc is a natural flavonoid compound from angelica sinensis , which suggests it may have good bioavailability due to its natural origin.
Result of Action
DMC has multiple beneficial effects. It promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity . Interestingly, both the DMC-mediated lifespan extension and the cardioprotection depend on autophagy, whereas hepatoprotection does not . DMC treatment results in a phylogenetically conserved, systemic impact on the metabolome, most prominently characterized by changes in cellular amino acid composition .
Action Environment
The action, efficacy, and stability of DMC can be influenced by various environmental factors. For instance, DMC has been shown to protect the skin from AAPH-induced senescence and UVB-induced photoaging by activating autophagy . This suggests that DMC’s action can be influenced by environmental stressors such as UV radiation.
Biochemical Analysis
Biochemical Properties
4,4’-Dimethoxychalcone plays a crucial role in biochemical reactions, particularly in promoting autophagy and mitigating oxidative stress. It interacts with several enzymes and proteins, including GATA transcription factors and ferrochelatase. By inhibiting GATA transcription factors, 4,4’-Dimethoxychalcone induces autophagy independently of the TORC1 kinase pathway . Additionally, it binds to ferrochelatase, influencing the levels of divalent iron ions within cells .
Cellular Effects
4,4’-Dimethoxychalcone exerts various effects on different cell types and cellular processes. It promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity . In senescent cells, 4,4’-Dimethoxychalcone activates ferritinophagy, leading to increased labile iron pools and inducing ferroptosis . It also reduces the senescence-associated secretory phenotype (SASP) in aging cells, thereby improving cellular function .
Molecular Mechanism
The molecular mechanism of 4,4’-Dimethoxychalcone involves multiple pathways. It induces autophagy by inhibiting GATA transcription factors and activating the phosphorylation of ULK1 at Ser555 . Additionally, it activates the MAPK signaling pathway, which further regulates autophagy . 4,4’-Dimethoxychalcone also exerts antioxidative effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dimethoxychalcone have been observed to change over time. It has been shown to increase autophagic flux in various organisms, including yeast, worms, and mice . The compound’s stability and degradation over time have been studied, revealing that its autophagy-enhancing effects are consistent across different species . Long-term studies have demonstrated its protective effects against age-related pathologies .
Dosage Effects in Animal Models
The effects of 4,4’-Dimethoxychalcone vary with different dosages in animal models. In mice, a dosage of 100 mg/kg administered intraperitoneally efficiently triggered autophagic flux in the heart and liver . Higher doses have been associated with increased cardioprotective effects, while excessive doses may lead to adverse effects such as liver toxicity . The compound’s dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4,4’-Dimethoxychalcone is involved in several metabolic pathways, including the Keap1/Nrf2/HMOX1 pathway and the inhibition of ferrochelatase . By activating the Keap1/Nrf2/HMOX1 pathway, it induces the expression of antioxidative genes, thereby reducing oxidative stress . The inhibition of ferrochelatase leads to increased levels of labile iron, which contributes to its pro-ferroptotic effects .
Transport and Distribution
Within cells and tissues, 4,4’-Dimethoxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its binding to proteins such as ferritin, which plays a role in its transport and storage within cells .
Subcellular Localization
4,4’-Dimethoxychalcone exhibits specific subcellular localization, which affects its activity and function. It targets organelles such as lysosomes and mitochondria, where it induces autophagy and regulates oxidative stress . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of equimolar quantities of 4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide . The reaction typically occurs at room temperature and yields the desired chalcone after purification.
Industrial Production Methods: While specific industrial production methods for 4,4’-Dimethoxychalcone are not extensively documented, the Claisen-Schmidt condensation remains the most practical approach for large-scale synthesis. The reaction’s simplicity and high yield make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form flavones and flavanonols.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products:
Oxidation: Flavones and flavanonols.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Industry: It is used in the development of anti-aging products and supplements due to its biological activities.
Comparison with Similar Compounds
4,4’-Dimethoxychalcone is unique among chalcones due to its dual methoxy groups, which enhance its biological activity. Similar compounds include:
- 4’-Methoxychalcone
- Isoliquiritigenin
- 2’-O-Methylisoliquiritigenin
- 3-Deoxysappanchalcone
- Phloretin
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSZWKIHQDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314557 | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-89-9 | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


